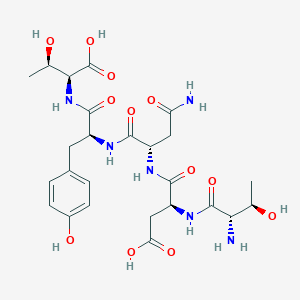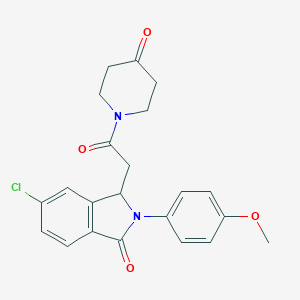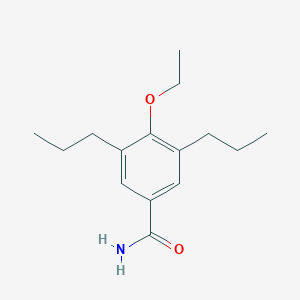
H-Phe-Leu-NH2.HBr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Phe-Leu-NH2.HBr is a chemical substance with the molecular formula C15H24BrN3O2 and a molecular weight of 358.27 g/mol Phe-Leu amide hydrobromide . This compound is a peptide derivative, specifically a dipeptide, consisting of phenylalanine and leucine residues, with an amide group at the C-terminus and a hydrobromide salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-Leu-NH2.HBr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted SPPS are often employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: H-Phe-Leu-NH2.HBr can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The bromide ion in the hydrobromide salt can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or (m-CPBA) under mild conditions.
Reduction: Reagents such as (NaBH4) or (LiAlH4).
Substitution: Ion-exchange resins or solutions of other salts like (NaCl).
Major Products:
Oxidation: Hydroxylated phenylalanine derivatives.
Reduction: Amine derivatives of the peptide.
Substitution: Different salt forms of the peptide.
Aplicaciones Científicas De Investigación
H-Phe-Leu-NH2.HBr has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of H-Phe-Leu-NH2.HBr involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
- H-Phe-Trp-NH2.HCl
- H-Phe-Gly-NH2.HCl
- H-Gly-Leu-NH2.HCl
- H-Phe-Leu-Phe-4MβNA.TFA
- H-Leu-Ala-NH2.HCl
Comparison:
- H-Phe-Leu-NH2.HBr is unique due to its specific combination of phenylalanine and leucine residues, which confer distinct physicochemical properties and biological activities .
- Compared to H-Phe-Trp-NH2.HCl , this compound has different aromatic side chains, affecting its hydrophobicity and binding interactions .
- H-Phe-Gly-NH2.HCl has a simpler structure with glycine instead of leucine, leading to different conformational flexibility and reactivity .
- H-Gly-Leu-NH2.HCl lacks the aromatic ring of phenylalanine, resulting in different interaction profiles with molecular targets .
Propiedades
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSMRHQAGKROZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585251 |
Source


|
| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-16-0 |
Source


|
| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)




![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)


![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one](/img/structure/B34109.png)



